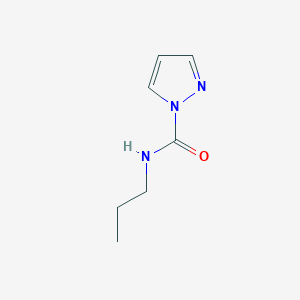
n-Propyl-1h-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propyl-1h-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-1h-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole intermediates . These intermediates can then be further functionalized to obtain the desired compound.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is widely used . This method offers high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: n-Propyl-1h-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
n-Propyl-1h-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Propyl-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Pyrazole-1-carboxamidine
- 3-Aminopyrazoles
- 4-Aminopyrazoles
- 5-Aminopyrazoles
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11) |
InChI Key |
QHKYPGLTRMUGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















